2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C7H9F3O3. It is characterized by the presence of a trifluoromethyl group and an ester functional group, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 3-oxo-2-(trifluoromethyl)prop-2-enoic acid with 2-methylpropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-oxo-2-(trifluoromethyl)propanoic acid.
Reduction: 2-Methylpropyl 3-hydroxy-2-(trifluoromethyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ester functional group can undergo hydrolysis to release active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar structure but with a methyl group instead of a 2-methylpropyl group.
Ethyl 3-oxo-2-(trifluoromethyl)prop-2-enoate: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
2-Methylpropyl 3-oxo-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to similar compounds.
Properties
CAS No. |
62935-36-8 |
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Molecular Formula |
C8H9F3O3 |
Molecular Weight |
210.15 g/mol |
InChI |
InChI=1S/C8H9F3O3/c1-5(2)4-14-7(13)6(3-12)8(9,10)11/h5H,4H2,1-2H3 |
InChI Key |
ZOSKXPLVGAXBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(=C=O)C(F)(F)F |
Origin of Product |
United States |
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